1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)pentane-2,4-dione
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Description
The compound “1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)pentane-2,4-dione” is a type of isoquinoline . Isoquinolines are a class of organic compounds that are structurally similar to quinoline .
Synthesis Analysis
The synthesis of this compound could involve the reaction of cotarnine with indole derivatives . Aminoalkylation of indole and its derivatives with cotarnine occurs regioselectively at the nitrogen atom of the indole fragment to give the corresponding 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolines .Molecular Structure Analysis
The molecular structure of this compound includes a 4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl group . The exact molecular formula is C17H25NO4 .Scientific Research Applications
Prodrug Development and Drug Release Mechanisms
An area of application includes the development of prodrug systems capable of selectively releasing active drugs in hypoxic tissues, such as those found in cancer and rheumatoid arthritis. A study by Ferrer, Naughton, and Threadgill (2003) developed an improved preparation method for a related compound and explored its potential as a reductively triggered prodrug through Mitsunobu coupling, demonstrating a mechanism for the targeted release of drugs in specific pathological conditions Ferrer, Naughton, & Threadgill, 2003.
Structural and Chemical Analysis
Another application is in the structural and chemical analysis of compounds with similar frameworks. Krasnov, Kartsev, and Khrustalev (2002) conducted reactions with derivatives of cotarnine, a compound with a similar molecular structure, to explore its chemical behavior and potential applications in synthesizing new compounds. Their work included X-ray diffraction analysis, providing insights into the structural aspects of these compounds Krasnov, Kartsev, & Khrustalev, 2002.
Tubulin Polymerization Inhibition for Anticancer Activity
Research by Gastpar, Goldbrunner, Marko, and von Angerer (1998) explored the essential structural elements in the 12-formyl-5,6-dihydroindolo[2, 1-a]isoquinoline system required for inhibiting tubulin polymerization, a key mechanism in certain anticancer therapies. They discovered that modifications in the aromatic rings and nitrogen of the basic structure significantly affected cytostatic activity and microtubule assembly disruption Gastpar, Goldbrunner, Marko, & von Angerer, 1998.
Practical Synthesis and Molecular Structure Analysis
Studies on the practical synthesis of related compounds, like cotarnine, highlight the broader application in synthetic chemistry and the development of efficient production methods for compounds with complex structures. Shirasaka, Takuma, Shimpuku, and Imaki (1990) demonstrated an efficient synthesis method for cotarnine, emphasizing the importance of such compounds in medicinal chemistry and drug development Shirasaka, Takuma, Shimpuku, & Imaki, 1990.
Properties
IUPAC Name |
1-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-10(19)6-12(20)8-13-15-11(4-5-18(13)2)7-14-16(17(15)21-3)23-9-22-14/h7,13H,4-6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPOLHYFCZTYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CC1C2=C(C3=C(C=C2CCN1C)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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